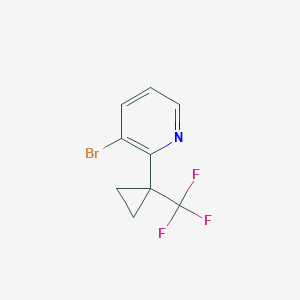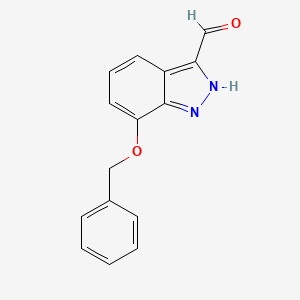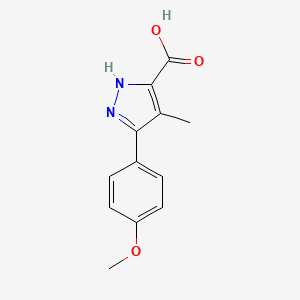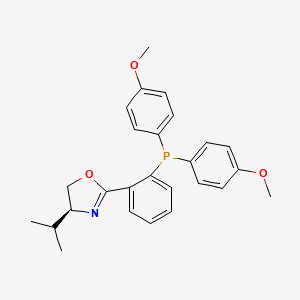
4-Amino-5-cyclopropoxypyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-cyclopropoxypyridine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their sulfur-nitrogen bonds . This compound is particularly interesting due to its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, making it a valuable building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-cyclopropoxypyridine-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) to convert thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides .
Industrial Production Methods
In industrial settings, the production of sulfonamides, including this compound, can be achieved through microwave irradiation, which offers high yields and good functional group tolerance . Another method involves the use of calcium triflimide and DABCO to activate sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides for nucleophilic addition with amines .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-cyclopropoxypyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H₂O₂ and SOCl₂ for oxidation, and reducing agents such as sodium borohydride (NaBH₄) for reduction. Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions .
Major Products
The major products formed from these reactions include sulfonyl chlorides, sulfonic acids, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
4-Amino-5-cyclopropoxypyridine-2-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-5-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group inhibits enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds have a sulfur-nitrogen bond and are used as intermediates in the synthesis of other organosulfur compounds.
Sulfonyl Chlorides: These are reactive intermediates used in the synthesis of sulfonamides and other sulfur-containing compounds.
Sulfonamides: A broad class of compounds with similar structures and applications, including antibacterial and antiviral agents.
Uniqueness
4-Amino-5-cyclopropoxypyridine-2-sulfonamide is unique due to its cyclopropoxy group attached to the pyridine ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound in medicinal chemistry and industrial applications .
Properties
CAS No. |
1243458-94-7 |
|---|---|
Molecular Formula |
C8H11N3O3S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
4-amino-5-cyclopropyloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C8H11N3O3S/c9-6-3-8(15(10,12)13)11-4-7(6)14-5-1-2-5/h3-5H,1-2H2,(H2,9,11)(H2,10,12,13) |
InChI Key |
ZQVNCMFXIZHCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide](/img/structure/B14805588.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14805592.png)

![3-Hydroxy-3-methyl-5-oxo-5-[[3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B14805597.png)






![methyl 2-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14805649.png)
![4-[(2,4-dinitrophenyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B14805650.png)

